molecular formula C43H72O10 B14072979 Deoxy-epi-narasin CAS No. 70022-35-4

Deoxy-epi-narasin

Cat. No.: B14072979
CAS No.: 70022-35-4
M. Wt: 749.0 g/mol
InChI Key: DIUFDFNALWNSNW-UHFFFAOYSA-N
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Description

Deoxy-epi-narasin is a polyether antibiotic produced by the strain of Streptomyces aureofaciens NRRL 11181. It exhibits activity against gram-positive bacteria, mycoplasma, coccidia, and viruses. This compound is known for its growth-promoting effects and is used in veterinary medicine to enhance feed-utilization efficiency in ruminants.

Preparation Methods

Deoxy-epi-narasin is synthesized through submerged aerobic fermentation of Streptomyces aureofaciens NRRL 11181 . The fermentation process involves maintaining the culture in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Deoxy-epi-narasin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Deoxy-epi-narasin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of polyether antibiotics. In biology, it is used to investigate the mechanisms of action of antibiotics against gram-positive bacteria and mycoplasma. In medicine, it is explored for its potential use in treating infections caused by these pathogens. In the industry, it is used to enhance the growth and feed efficiency of livestock .

Mechanism of Action

The mechanism of action of deoxy-epi-narasin involves its ability to disrupt the cell membrane of gram-positive bacteria and mycoplasma. It forms complexes with cations, such as sodium and potassium, and facilitates their transport across the cell membrane. This disrupts the ion balance within the cell, leading to cell death .

Comparison with Similar Compounds

Deoxy-epi-narasin is similar to other polyether antibiotics such as narasin, salinomycin, and monensin. it is unique in its specific activity spectrum and its ability to enhance feed-utilization efficiency in ruminants. Other similar compounds include 20-deoxynarasin and 20-deoxy-epi-17-narasin .

Properties

CAS No.

70022-35-4

Molecular Formula

C43H72O10

Molecular Weight

749.0 g/mol

IUPAC Name

2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid

InChI

InChI=1S/C43H72O10/c1-12-31(35(45)28(8)34(44)29(9)36-24(4)22-25(5)37(50-36)32(13-2)39(46)47)38-26(6)23-27(7)43(51-38)18-15-17-42(53-43)21-20-40(11,52-42)33-16-19-41(48,14-3)30(10)49-33/h15,18,24-34,36-38,44,48H,12-14,16-17,19-23H2,1-11H3,(H,46,47)

InChI Key

DIUFDFNALWNSNW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O

Origin of Product

United States

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